tert-Butyldimethyl(4-(nitrosophenyl)butoxy)silane
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Overview
Description
tert-Butyldimethyl(4-(nitrosophenyl)butoxy)silane is an organosilicon compound that features a tert-butyl group, a dimethylsilyl group, and a nitrosophenyl group.
Preparation Methods
The synthesis of tert-Butyldimethyl(4-(nitrosophenyl)butoxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with 4-(nitrosophenyl)butanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyldimethyl(4-(nitrosophenyl)butoxy)silane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The silyl ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohol and silanol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for substitution reactions. Major products formed from these reactions include nitro derivatives, amine derivatives, and alcohols .
Scientific Research Applications
tert-Butyldimethyl(4-(nitrosophenyl)butoxy)silane has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyldimethyl(4-(nitrosophenyl)butoxy)silane involves the cleavage of the silyl ether bond under specific conditions. The molecular targets include enzymes that catalyze the hydrolysis of silicon-oxygen bonds, such as silicatein . The pathways involved in these reactions are typically hydrolytic, where water molecules attack the silicon-oxygen bond, leading to its cleavage .
Comparison with Similar Compounds
Similar compounds to tert-Butyldimethyl(4-(nitrosophenyl)butoxy)silane include:
tert-Butyldimethyl(4-nitrosobutoxy)silane: Similar structure but with a different substituent on the phenyl ring.
tert-Butyldimethyl(2-methyl-4-nitrophenoxy)silane: Features a nitro group instead of a nitroso group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and stability compared to its analogs .
Properties
Molecular Formula |
C16H27NO2Si |
---|---|
Molecular Weight |
293.48 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[4-(4-nitrosophenyl)butoxy]silane |
InChI |
InChI=1S/C16H27NO2Si/c1-16(2,3)20(4,5)19-13-7-6-8-14-9-11-15(17-18)12-10-14/h9-12H,6-8,13H2,1-5H3 |
InChI Key |
RVVUDHDMROFPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=C(C=C1)N=O |
Origin of Product |
United States |
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